2-Naphthoxyacetic acid
2-Naphthoxyacetic acid
(2-Naphthalenyloxy)acetic acid, also known as beta-naphthoxyacetic acid or 2-noxa, belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Phenoxyacetic acid derivatives are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative (2-Naphthalenyloxy)acetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2-naphthalenyloxy)acetic acid is primarily located in the membrane (predicted from logP).
2-naphthyloxyacetic acid is a naphthyloxyacetic acid.
2-naphthyloxyacetic acid is a naphthyloxyacetic acid.
Brand Name:
Vulcanchem
CAS No.:
120-23-0
VCID:
VC0087243
InChI:
InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)
SMILES:
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O
Molecular Formula:
C12H10O3
Molecular Weight:
202.21 g/mol
2-Naphthoxyacetic acid
CAS No.: 120-23-0
Main Products
VCID: VC0087243
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol
CAS No. | 120-23-0 |
---|---|
Product Name | 2-Naphthoxyacetic acid |
Molecular Formula | C12H10O3 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 2-naphthalen-2-yloxyacetic acid |
Standard InChI | InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) |
Standard InChIKey | RZCJYMOBWVJQGV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)OCC(=O)O |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OCC(=O)O |
Melting Point | 156.0 °C 156°C |
Physical Description | Solid |
Description | (2-Naphthalenyloxy)acetic acid, also known as beta-naphthoxyacetic acid or 2-noxa, belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Phenoxyacetic acid derivatives are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative (2-Naphthalenyloxy)acetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (2-naphthalenyloxy)acetic acid is primarily located in the membrane (predicted from logP). 2-naphthyloxyacetic acid is a naphthyloxyacetic acid. |
Synonyms | (2-naphthyloxy)acetic acid 2-naphthoxyacetic acid beta-naphthoxyacetic acid |
PubChem Compound | 8422 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume